![molecular formula C22H27N5O B6051153 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6051153.png)
1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine
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Overview
Description
1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as BTA-IPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-IPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 392.51 g/mol.
Mechanism of Action
The exact mechanism of action of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects
1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine inhibits the proliferation of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have shown that 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in lab experiments is its high purity and stability. 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is its relatively high cost compared to other compounds that may have similar properties.
Future Directions
There are several potential future directions for research on 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine derivatives with improved pharmacological properties. Another area of interest is the investigation of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine could be studied for its potential applications in material science and environmental science.
In conclusion, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been studied extensively for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While there are still many unanswered questions regarding the mechanism of action of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, its biochemical and physiological effects have been well documented. Further research is needed to fully understand the potential of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine and its derivatives in various fields.
Synthesis Methods
The synthesis of 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine involves the reaction of 4-isopropylbenzylamine with 1-(2H-1,2,3-benzotriazol-2-yl)acetyl chloride in the presence of a suitable base. The resulting product is then purified using recrystallization techniques to obtain pure 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.
Scientific Research Applications
1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(2H-1,2,3-benzotriazol-2-ylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(benzotriazol-2-yl)-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16(2)17-9-11-18(12-10-17)23-19-6-5-13-26(14-19)22(28)15-27-24-20-7-3-4-8-21(20)25-27/h3-4,7-12,16,19,23H,5-6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXOEAQKRJLUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CN3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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